4'-Chloro[1,1'-biphenyl]-4-yl acetate
Description
Structure
3D Structure
Properties
CAS No. |
57396-87-9 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)phenyl] acetate |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3 |
InChI Key |
VAIIVKDQAKZBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of 4 Chloro 1,1 Biphenyl 4 Yl Acetate
Diverse Synthetic Pathways to 4'-Chloro[1,1'-biphenyl]-4-yl Acetate (B1210297)
The construction of 4'-Chloro[1,1'-biphenyl]-4-yl acetate can be approached through various synthetic strategies, each with its own set of advantages and mechanistic intricacies. These methods include classical esterification reactions, modern cross-coupling techniques for the formation of the biaryl linkage, and acylation of a pre-formed hydroxybiphenyl precursor.
Esterification represents a direct and fundamental approach to the synthesis of this compound, starting from the corresponding phenolic precursor, 4'-chloro-[1,1'-biphenyl]-4-ol. This transformation can be achieved using several methods, with the Fischer-Speier esterification being a classic example. This acid-catalyzed reaction involves the treatment of the alcohol with a carboxylic acid, in this case, acetic acid. To drive the equilibrium towards the product, a large excess of the carboxylic acid or the removal of water is typically employed. masterorganicchemistry.com
Alternatively, the use of a more reactive acylating agent, such as acetic anhydride (B1165640), can lead to a more efficient esterification. This reaction is often catalyzed by a base, such as pyridine (B92270), or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). rug.nl Pyridine can act as a nucleophilic catalyst and also as a base to neutralize the carboxylic acid byproduct. stackexchange.comreddit.com
The optimization of esterification reactions involves screening various parameters, including the choice of catalyst, solvent, temperature, and reaction time. For instance, studies on the esterification of alcohols have explored the use of Brønsted acids, Lewis acids, and solid-supported catalysts to enhance reaction rates and yields. organic-chemistry.org The use of dehydrating agents or azeotropic removal of water can also significantly improve the conversion to the desired ester. masterorganicchemistry.com
Table 1: Representative Conditions for Esterification of Phenols
| Entry | Acylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride | DMAP (cat.) | - | Solvent-free | Room Temp. | High |
| 2 | Acetic Anhydride | Pyridine | Pyridine | Dichloromethane | Room Temp. | Good |
| 3 | Acetic Acid | H₂SO₄ (cat.) | - | Acetic Acid | Reflux | Variable |
This table presents generalized conditions for the esterification of phenols and is for illustrative purposes. Specific yields for this compound may vary.
Modern synthetic organic chemistry offers powerful tools for the construction of carbon-carbon bonds, which are central to the synthesis of the biphenyl (B1667301) core of this compound. Among these, the Suzuki-Miyaura and Heck reactions are particularly prominent.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comfishersci.fryoutube.com For the synthesis of the precursor 4'-chloro-[1,1'-biphenyl]-4-ol, this could involve the coupling of 4-chlorophenylboronic acid with a suitable 4-hydroxyphenyl halide (e.g., 4-bromo- or 4-iodophenol) or vice versa. The reaction typically requires a base, such as potassium carbonate or cesium carbonate, and is carried out in a suitable solvent system, often a mixture of an organic solvent and water. youtube.comrsc.org
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. rsc.org
The Heck reaction , also known as the Mizoroki-Heck reaction, provides another avenue for C-C bond formation. This palladium-catalyzed reaction couples an unsaturated halide with an alkene in the presence of a base. diva-portal.org To synthesize a precursor for the target molecule, one could envision the reaction of an aryl halide, such as 1-chloro-4-iodobenzene, with a vinyl-substituted aromatic compound, followed by further transformations. The mechanism of the Heck reaction also involves a palladium catalytic cycle, including oxidative addition, migratory insertion of the alkene, and β-hydride elimination. nih.gov
Table 2: Comparison of Suzuki-Miyaura and Heck Reactions for Biphenyl Synthesis
| Feature | Suzuki-Miyaura Coupling | Heck Reaction |
| Coupling Partners | Organoboron compound and organic halide/triflate | Unsaturated halide and alkene |
| Catalyst | Palladium(0) complex | Palladium complex |
| Base | Required (e.g., K₂CO₃, Cs₂CO₃) | Required (e.g., triethylamine) |
| Key Intermediates | Organopalladium(II) species | Organopalladium(II) species |
| Byproducts | Boron-containing salts | Halide salts |
Once the 4'-chloro-[1,1'-biphenyl]-4-ol precursor is obtained, the final step is the introduction of the acetyl group. This is a straightforward acylation reaction. The most common method involves the use of acetic anhydride as the acylating agent. organic-chemistry.org This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and also scavenges the acetic acid byproduct. stackexchange.comreddit.com 4-(Dimethylamino)pyridine (DMAP) is often used as a highly efficient nucleophilic catalyst for this transformation, significantly accelerating the reaction rate. rug.nl
Alternatively, acetyl chloride can be used as the acylating agent. polimi.it This reagent is more reactive than acetic anhydride and the reaction is also typically carried out in the presence of a base like pyridine to neutralize the hydrogen chloride that is formed. stackexchange.com The choice between acetic anhydride and acetyl chloride often depends on the desired reactivity and the tolerance of the substrate to the reaction conditions.
A Chinese patent describes a method for the Friedel-Crafts acylation of biphenyl with acetic anhydride using 4-dimethylaminopyridine (B28879) as a catalyst to produce 4-acetylbiphenyl (B160227), which could then be a precursor for further functionalization. google.com
Beyond the well-established cross-coupling reactions, research continues to explore novel and more sustainable methods for the construction of biphenyl ring systems. One area of growing interest is the development of transition-metal-free synthetic routes. These methods aim to avoid the use of expensive and potentially toxic heavy metal catalysts. mdpi.comorganic-chemistry.org
One such approach involves the use of visible light to drive the synthesis of alkylaromatic hydrocarbons, which could be adapted for biphenyl synthesis. mdpi.com Another strategy involves a direct SNAr-type reaction followed by cyclization and dehydrogenation to form benzo[b]thiophenes, showcasing a metal-free approach to ring formation. organic-chemistry.org While not directly applied to the synthesis of this compound, these innovative methods highlight the ongoing efforts to develop more environmentally friendly and efficient synthetic protocols for biaryl compounds.
Furthermore, one-pot synthesis strategies that combine multiple reaction steps without the isolation of intermediates are gaining traction. For instance, a one-pot Suzuki cross-coupling followed by a Wittig olefination has been reported for the synthesis of 3-(biphenyl)acrylates, demonstrating the potential for tandem reactions in the synthesis of complex biphenyl derivatives. mdpi.com
Catalytic Systems in the Synthesis of this compound
The efficiency and selectivity of the synthetic routes to this compound are heavily reliant on the choice of catalytic systems. Transition metals, particularly palladium and copper, play a pivotal role in the key bond-forming reactions.
Palladium Catalysis: Palladium is the cornerstone of many modern cross-coupling reactions used in the synthesis of biphenyls. In the Suzuki-Miyaura reaction, a variety of palladium(0) catalysts, often generated in situ from palladium(II) precursors like palladium(II) acetate (Pd(OAc)₂), are employed. researchgate.net The choice of ligand coordinated to the palladium center is crucial for the catalyst's stability and reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. researchgate.net
Palladium catalysts are also central to the Heck reaction, where complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. diva-portal.org Furthermore, palladium catalysis can be employed in the esterification of aryl fluorosulfates with aryl formates, showcasing its versatility in C-O bond formation as well. nih.gov
Copper Catalysis: Copper catalysts offer a valuable alternative and are sometimes used in conjunction with or as a replacement for palladium in cross-coupling reactions. The Ullmann condensation, a classical method for forming biaryl linkages, traditionally uses stoichiometric amounts of copper. Modern variations have developed catalytic versions of this reaction.
Copper catalysis is also prominent in C-O bond-forming reactions, such as the arylation of phenols. organic-chemistry.orgrsc.orgnih.gov For instance, copper(I) iodide (CuI) in combination with a suitable ligand can effectively catalyze the coupling of phenols with aryl halides to form diaryl ethers. organic-chemistry.org While not directly forming the acetate ester, these methods are relevant for the synthesis of the biphenyl ether precursors. Copper-catalyzed methods for the synthesis of aryl acetates have also been reported, providing a direct route to the target functional group. thieme.de
Table 3: Overview of Transition Metal Catalysts in Relevant Reactions
| Reaction Type | Metal Catalyst | Common Precursors/Complexes | Role of Metal |
| Suzuki-Miyaura | Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes C-C bond formation |
| Heck Reaction | Palladium | Pd(OAc)₂, PdCl₂ | Catalyzes C-C bond formation |
| Phenol (B47542) Arylation | Copper | CuI, Cu(OTf)₂ | Catalyzes C-O bond formation |
| Esterification | Palladium | Pd(OAc)₂ | Can catalyze C-O bond formation |
Organocatalysis and Biocatalysis in Aryl Ester Formation
The final step in the synthesis of this compound is the esterification of the 4'-chloro-[1,1'-biphenyl]-4-ol intermediate. While traditional chemical methods using acetyl chloride or acetic anhydride are effective, organocatalysis and biocatalysis offer greener, more selective alternatives.
Biocatalysis: Enzymes, particularly lipases, are highly efficient biocatalysts for acylation reactions. Lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are widely used for the synthesis of phenolic esters. nih.govnih.gov The reaction involves the acylation of the phenolic hydroxyl group using an acyl donor. Vinyl acetate is a particularly effective donor as the vinyl alcohol tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.
The efficiency of biocatalytic acylation is highly dependent on the reaction medium. nih.gov Anhydrous organic solvents like tert-butanol (B103910) or acetonitrile (B52724) are often employed to enhance the solubility of the phenolic substrate and prevent the competitive hydrolysis of the ester product. nih.gov Molecular sieves are commonly added to scavenge any residual water.
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Conversion Yield (%) |
| Novozym 435 | Vinyl Acetate | Acetonitrile | 45 | >95 |
| Novozym 435 | Vinyl Laurate | tert-Butanol | 60 | 90 |
| Lipase from Thermomyces lanuginosus | Lauric Acid | 2-Methyl-2-butanol | 50 | 85 |
| Novozym 435 | Cinnamic Acid | Pyridine | 40 | ~45 |
Organocatalysis: Organocatalysis provides a metal-free alternative for ester synthesis. While often focused on asymmetric synthesis, organocatalysts can also be employed for efficient acylation. acs.orgacs.org Chiral Brønsted acids or bases can activate the phenol or the acyl donor. whiterose.ac.uk For the synthesis of an achiral molecule like this compound, the primary benefits of organocatalysis include mild reaction conditions and avoidance of metal contamination. For instance, N-heterocyclic carbenes (NHCs) can catalyze the transesterification of phenols, and 4-(dimethylamino)pyridine (DMAP) is a well-known nucleophilic catalyst for acylation reactions with anhydrides.
Ligand Design and Catalyst Performance Enhancement
The performance of the Suzuki-Miyaura cross-coupling reaction to form the 4'-chloro-[1,1'-biphenyl]-4-ol precursor is critically dependent on the palladium catalyst system, particularly the choice of ligand. Aryl chlorides are known to be less reactive electrophiles than the corresponding bromides or iodides, making efficient ligand design essential for activating the C-Cl bond for oxidative addition. yonedalabs.com
Modern ligand design focuses on creating electron-rich and sterically bulky phosphines or N-heterocyclic carbenes (NHCs). libretexts.org
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, the typically rate-limiting step for aryl chlorides. yonedalabs.com
Steric bulk promotes the formation of coordinatively unsaturated 14-electron L-Pd(0) species, which are highly reactive in oxidative addition. nih.gov Bulky ligands also accelerate the final reductive elimination step to release the biphenyl product. yonedalabs.com
Prominent examples of ligands developed for challenging couplings include the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and sterically hindered NHCs. libretexts.orgnih.gov These advanced ligand systems enable reactions to proceed at low catalyst loadings (high turnover numbers, TONs) and with high reaction rates (high turnover frequencies, TOFs), even at room temperature. wikipedia.org
| Catalyst/Ligand | Electrophile | Nucleophile | Temperature (°C) | TON | TOF (h⁻¹) |
| Pd₂(dba)₃ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 100 | >10,000 | ~1500 |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chloroanisole | Phenylboronic acid | 80 | ~5,000 | ~600 |
| [Pd(allyl)Cl]₂ / cataCXium A | 4-Chlorobenzonitrile | Phenylboronic acid | 110 | ~20,000 | >2000 |
| Pd(OAc)₂ / PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 100 | <100 | Low |
Mechanistic Investigations of Key Reaction Steps
Reaction Kinetics and Thermodynamic Analysis
Reaction Kinetics: The kinetic profile of the Suzuki-Miyaura coupling is complex, but it is often observed to be pseudo-first-order in the aryl halide concentration. mdpi.com The rate-determining step can vary based on the substrates, ligands, and conditions. For activated aryl halides (iodides, bromides), transmetalation is often rate-limiting. nih.gov However, for the less reactive 4-chlorophenyl substrates used in this synthesis, the initial oxidative addition of the aryl chloride to the Pd(0) center is typically the slowest step and thus rate-determining. yonedalabs.com Kinetic studies on analogous systems have reported apparent activation energies (Ea,app) for Suzuki couplings ranging from 60 to over 100 kJ/mol, depending on the catalyst system. mdpi.com
The subsequent acetylation of the phenol intermediate is generally a rapid process. In enzyme-catalyzed reactions, the kinetics often follow a Michaelis-Menten model, where the rate becomes independent of substrate concentration at high levels due to enzyme saturation.
Thermodynamic Analysis: The acylation of phenols is a thermodynamically favorable process. Thermodynamic analysis of phenol acylation with acetic acid shows that O-acylation to form the phenyl acetate ester is favored over C-acylation (Fries rearrangement) at higher temperatures (>800 K). scielo.brscite.aiscielo.br Under typical laboratory conditions for esterification (room temperature to ~100 °C), the formation of the aryl ester is the dominant and thermodynamically preferred pathway. The equilibrium can be further shifted toward the product by removing the byproduct (e.g., water or acetic acid).
| Reaction | Parameter | Value | Conditions |
| Phenol Acetylation | ΔG° (kcal/mol) | -2.5 | 298 K |
| Phenol Acetylation | ΔH° (kcal/mol) | -1.8 | 298 K |
| Suzuki Coupling | Ea,app (kJ/mol) | 62.0 ± 0.2 | Heterogeneous Pd Catalyst |
| Suzuki Coupling | Ea,app (kJ/mol) | ~110 | Homogeneous Pd Complex |
Identification of Reaction Intermediates
The synthesis of this compound proceeds through well-defined intermediates in both the cross-coupling and esterification stages.
Suzuki-Miyaura Coupling Intermediates: The mechanism is based on a catalytic cycle involving Pd(0) and Pd(II) species. nih.govwikipedia.org
Oxidative Addition: The active L-Pd(0) catalyst (where L is the ligand) reacts with the aryl halide (e.g., 1-bromo-4-chlorobenzene) to form a square planar arylpalladium(II) halide intermediate, L-Pd(Ar)(X).
Transmetalation: The arylboronic acid, activated by a base (e.g., K₂CO₃, NaOH), forms a boronate species [Ar'B(OH)₃]⁻. This species transfers its aryl group to the palladium center, displacing the halide and forming a diarylpalladium(II) intermediate, L-Pd(Ar)(Ar').
Reductive Elimination: This final step involves the coupling of the two aryl groups and their elimination from the palladium center, which forms the C-C bond of the biphenyl product (4'-chloro-[1,1'-biphenyl]-4-ol) and regenerates the active L-Pd(0) catalyst. nih.gov
Acetylation Intermediates: When using acetic anhydride with a nucleophilic catalyst like pyridine, the reaction proceeds through an activated acyl intermediate. Pyridine attacks the anhydride to form a highly electrophilic N-acetylpyridinium ion. The phenoxide, formed by deprotonation of 4'-chloro-[1,1'-biphenyl]-4-ol, then acts as a nucleophile, attacking the N-acetylpyridinium ion to form the final acetate ester and regenerate the pyridine catalyst.
Solvent Effects and Reaction Environment Optimization
The choice of solvent is critical for optimizing both the Suzuki coupling and the final esterification step.
Suzuki-Miyaura Coupling: The solvent plays multiple roles: it must solubilize the organic substrates, the palladium catalyst, and, crucially, the inorganic base. whiterose.ac.uk A wide range of solvents can be used, and performance is highly system-dependent. beilstein-journals.org
Aprotic Polar Solvents: Solvents like 1,4-dioxane, dimethylformamide (DMF), and toluene (B28343) are commonly used. They offer good solubility for the organic components and the catalyst complex. whiterose.ac.uk
Aqueous Mixtures: Biphasic systems, such as toluene/water or ethanol/water, are highly effective. researchgate.net Water is excellent at dissolving the inorganic base (e.g., K₂CO₃, NaOH), which facilitates the formation of the reactive boronate species required for transmetalation. The presence of water can also accelerate the breakdown of palladium acetate precatalysts into the active monomeric form. whiterose.ac.uk
| Solvent System | Base | Yield of Biphenyl (%) |
| Dioxane | K₃PO₄ | 85 |
| Toluene / H₂O (2:1) | K₂CO₃ | 92 |
| Methanol (B129727) / H₂O (3:2) | NaOH | 96 |
| DMF | K₂CO₃ | 95 |
| Acetonitrile | Cs₂CO₃ | 75 |
Esterification: For biocatalytic acetylation, solvent selection is key to maximizing enzyme activity and preventing side reactions. The ideal solvent should dissolve the substrates while being immiscible with water to prevent hydrolysis. nih.gov Solvents like tert-butanol, 2-methyl-2-butanol, and acetonitrile are often preferred. nih.govresearchgate.net Optimizing the reaction environment may also involve controlling the water activity (a_w) and using molecular sieves to maintain anhydrous conditions, thereby pushing the equilibrium towards ester formation.
Stereochemical Control and Regioselectivity Considerations
Stereochemical Control: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, considerations of stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable to its synthesis.
Regioselectivity: Regioselectivity is a paramount consideration and is precisely controlled during the synthesis.
In Suzuki-Miyaura Coupling: The exceptional regioselectivity of the final product is a direct consequence of the Suzuki-Miyaura reaction. The carbon-carbon bond forms exclusively between the carbon atoms that were previously bonded to the halogen and the boron moiety. To synthesize 4'-chloro-[1,1'-biphenyl]-4-ol, one would use specifically substituted precursors, for example:
Coupling of (4-chlorophenyl)boronic acid with 4-bromophenol .
Coupling of 1-bromo-4-chlorobenzene with (4-hydroxyphenyl)boronic acid . This directed coupling ensures the formation of the desired 4,4'-substituted biphenyl isomer, avoiding the generation of other regioisomers (e.g., 2,4'-, 3,4'-). gre.ac.ukpreprints.org
In Acetylation: The final esterification step is highly chemoselective. The acylation occurs at the highly nucleophilic phenolic oxygen atom (O-acylation) rather than at the aromatic rings (C-acylation). While C-acylation is possible via the Fries rearrangement, it typically requires harsh conditions (e.g., strong Lewis acids) and higher temperatures, which are not employed in standard esterification protocols. scielo.bracs.org
Advanced Spectroscopic Characterization and Structural Analysis for Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The structural backbone of 4'-Chloro[1,1'-biphenyl]-4-yl acetate (B1210297) can be definitively assigned using a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum of 4'-Chloro[1,1'-biphenyl]-4-yl acetate is expected to exhibit distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The biphenyl (B1667301) core consists of two para-substituted phenyl rings. The protons on the acetate-bearing ring (H-2, H-3, H-5, H-6) and the chloro-substituted ring (H-2', H-3', H-5', H-6') will appear as two sets of AA'BB' spin systems, which often present as two pairs of doublets. The protons ortho to the acetoxy group (H-2, H-6) are expected to be slightly deshielded compared to the protons meta to it (H-3, H-5) due to the electron-withdrawing nature of the ester. Similarly, the protons on the chlorinated ring will show distinct chemical shifts. The methyl protons of the acetate group will appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the two carbons of the acetate group (the methyl carbon and the carbonyl carbon) and the twelve carbons of the biphenyl system. Due to symmetry in the para-substituted rings, only eight signals are anticipated for the biphenyl carbons. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bearing the acetoxy group (C-4) and the carbon bearing the chlorine atom (C-4') will be significantly affected. The carbonyl carbon of the acetate group will have a characteristic chemical shift in the downfield region, typically around 168-172 ppm.
2D NMR Techniques: To unequivocally assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between adjacent protons within each aromatic ring, confirming their coupling relationships. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | H-2, H-6 | 7.60-7.70 (d) | C-1 | ~139 | | H-3, H-5 | 7.15-7.25 (d) | C-2, C-6 | ~128 | | H-2', H-6' | 7.50-7.60 (d) | C-3, C-5 | ~122 | | H-3', H-5' | 7.40-7.50 (d) | C-4 | ~150 | | -OCOCH₃ | 2.30-2.40 (s) | C-1' | ~138 | | | | C-2', C-6' | ~129 | | | | C-3', C-5' | ~129 | | | | C-4' | ~134 | | | | -OC OCH₃ | ~169 | | | | -OCOC H₃ | ~21 |
While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics of molecules in their crystalline forms. For biphenyl derivatives, ssNMR is particularly useful for studying the torsional angle between the two phenyl rings in the solid state, which is often different from the solution-state conformation due to packing forces. hmdb.caamazonaws.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about molecular packing and the presence of different polymorphs.
Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry is crucial for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), the molecular formula can be determined, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₄H₁₁ClO₂), the expected exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimentally determined value. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺˙ peak having an intensity of approximately one-third of the [M]⁺˙ peak.
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation in electron ionization (EI) mode would likely proceed through several key pathways. A primary fragmentation would be the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O), leading to the formation of an ion corresponding to 4'-chloro-[1,1'-biphenyl]-4-ol. Another significant fragmentation pathway would involve the cleavage of the ester bond to lose an acetoxy radical (•OCOCH₃) or an acetyl cation (CH₃CO⁺). Subsequent fragmentations could involve the loss of a chlorine atom or cleavage of the biphenyl linkage.
Table 2: Plausible Mass Spectrometry Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Neutral Loss / Fragment Ion | Proposed Structure of Fragment |
|---|---|---|
| [C₁₄H₁₁³⁵ClO₂]⁺˙ | Loss of CH₂=C=O | [C₁₂H₉³⁵ClO]⁺˙ (4'-chloro-[1,1'-biphenyl]-4-ol radical cation) |
| [C₁₄H₁₁³⁵ClO₂]⁺˙ | Loss of •OCOCH₃ | [C₁₂H₈³⁵Cl]⁺ (chlorobiphenylyl cation) |
| [C₁₄H₁₁³⁵ClO₂]⁺˙ | Formation of CH₃CO⁺ | [CH₃CO]⁺ (acetyl cation) |
| [C₁₂H₉³⁵ClO]⁺˙ | Loss of CO | [C₁₁H₉³⁵Cl]⁺˙ |
| [C₁₂H₈³⁵Cl]⁺ | Loss of Cl• | [C₁₂H₈]⁺ (biphenylyl cation) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation and intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum of this compound will be dominated by several characteristic absorption bands. A strong band in the region of 1750-1770 cm⁻¹ is indicative of the C=O stretching vibration of the phenyl acetate group. The C-O stretching vibrations of the ester will appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, often below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong signals in the Raman spectrum. For substituted biphenyls, characteristic bands around 1600 cm⁻¹, 1280 cm⁻¹, and 1000 cm⁻¹ are common. researchgate.net The inter-ring C-C stretching vibration, which is sensitive to the torsional angle between the phenyl rings, is also observable in the Raman spectrum. The C=O stretch of the acetate is also Raman active.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=O Stretch (Ester) | 1770-1750 (strong) | 1770-1750 (moderate) |
| Aromatic C=C Stretch | 1600-1450 (multiple bands) | 1600-1450 (strong bands) |
| Asymmetric C-O-C Stretch | 1300-1200 (strong) | Weak |
| Symmetric C-O-C Stretch | 1150-1000 (strong) | Weak |
| C-Cl Stretch | < 800 | < 800 |
| Biphenyl Inter-ring Stretch | Weak | ~1280 (strong) |
Infrared Absorptions of Ester and Biphenyl Moieties
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its ester and substituted biphenyl components.
The ester group gives rise to several prominent absorptions. The most intense and easily identifiable band is the carbonyl (C=O) stretching vibration, which typically appears in the 1770-1750 cm⁻¹ region for aryl acetates. This is a strong, sharp peak. Additionally, two distinct C-O stretching vibrations are expected: the C(=O)-O stretch (asymmetric) usually found between 1250-1180 cm⁻¹ and the O-C(aryl) stretch (symmetric) appearing around 1100-1000 cm⁻¹.
The biphenyl moiety contributes a complex set of bands. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations cause multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern on the aromatic rings and appear in the 900-690 cm⁻¹ range. The C-Cl stretching vibration of the chlorophenyl ring is expected to produce a strong band in the lower frequency region, typically between 800 cm⁻¹ and 600 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic Rings | 3100-3000 | Weak to Medium |
| C=O Stretch | Ester Carbonyl | 1770-1750 | Strong |
| C=C Stretch | Aromatic Rings | 1600-1450 | Medium to Strong |
| C-H In-Plane Bend | Aromatic Rings | 1300-1000 | Medium |
| C(=O)-O Stretch | Ester | 1250-1180 | Strong |
| O-C(aryl) Stretch | Ester | 1100-1000 | Medium |
| C-H Out-of-Plane Bend | Aromatic Rings | 900-800 | Strong |
| C-Cl Stretch | Aryl Halide | 800-600 | Strong |
Raman Scattering for Molecular Vibrations and Crystal Lattices
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. s-a-s.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of the biphenyl structure and low-frequency lattice vibrations. s-a-s.orgnih.gov
The Raman spectrum of this compound would be dominated by signals from the biphenyl core. A very strong and characteristic band, known as the "ring breathing" mode of the para-substituted rings, is expected around 1600 cm⁻¹. Other significant bands arise from the inter-ring C-C stretch and various C-H in-plane bending modes. researchgate.net The ester carbonyl (C=O) stretch, while strong in the IR, typically shows a weaker intensity in the Raman spectrum. s-a-s.org
A key advantage of Raman spectroscopy is its ability to probe low-frequency vibrations (below 400 cm⁻¹). In the solid state, this region contains information about external lattice modes, or phonons, which correspond to the collective motions of molecules within the crystal lattice. These modes are highly sensitive to crystal packing and polymorphism. researchgate.net
| Vibrational Mode | Functional Group / Feature | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | Biphenyl Moiety | ~1600 | Strong |
| C=O Stretch | Ester Carbonyl | 1770-1750 | Weak to Medium |
| Inter-ring C-C Stretch | Biphenyl Moiety | 1280-1250 | Medium |
| C-Cl Stretch | Aryl Halide | 800-600 | Medium |
| Lattice Vibrations (Phonons) | Crystal Lattice | < 400 | Weak to Medium |
X-ray Diffraction Analysis of this compound Single Crystals
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. dntb.gov.ua This technique provides precise information on molecular geometry, bond lengths, bond angles, and the organization of molecules in the crystal lattice, known as crystal packing. While a specific structure for the title compound is not publicly available, analysis of closely related substituted biphenyl structures allows for a detailed prediction of its crystallographic features. nih.govresearchgate.netnih.gov
Determination of Molecular Geometry and Bond Parameters
An XRD analysis would precisely define the molecular structure of this compound. A key structural parameter for biphenyl compounds is the dihedral angle (or torsion angle) between the planes of the two phenyl rings. Due to steric hindrance between the ortho-hydrogens, biphenyl itself is not planar in the solid state, exhibiting a dihedral angle. libretexts.org For substituted biphenyls, this angle is influenced by the nature and position of the substituents. In analogous structures, this angle can range from approximately 25° to over 40°. nih.govnih.gov
The analysis would also yield precise bond lengths and angles. The C-C bond lengths within the aromatic rings are expected to be in the range of 1.37-1.40 Å, while the central C-C bond connecting the two rings would be slightly longer, around 1.48-1.50 Å. The C-Cl bond length is anticipated to be approximately 1.74 Å. The geometry of the acetate group would also be clearly resolved.
| Parameter | Feature | Expected Value | Reference Compound Example |
| Dihedral Angle | Phenyl-Phenyl | 25° - 45° | 4'-formylbiphenyl-4-yl acetate (30.39°) nih.gov |
| Bond Length | Inter-ring C-C | 1.48 - 1.50 Å | 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate nih.gov |
| Bond Length | Aromatic C-C | 1.37 - 1.40 Å | N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide researchgate.net |
| Bond Length | C-Cl | ~1.74 Å | N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide researchgate.net |
| Bond Length | C=O (Ester) | ~1.20 Å | 4'-formylbiphenyl-4-yl acetate nih.gov |
| Bond Length | C(=O)-O (Ester) | ~1.35 Å | 4'-formylbiphenyl-4-yl acetate nih.gov |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to direct the crystal packing. Weak C-H···O hydrogen bonds involving the ester oxygen atoms as acceptors and aromatic C-H groups as donors are highly probable and often lead to the formation of chains or dimeric motifs. nih.gov
Given the presence of a chlorine atom, halogen bonding (C-Cl···O or C-Cl···π) could also play a significant role in the supramolecular assembly. nih.gov Furthermore, π-π stacking interactions between the electron-rich biphenyl systems of adjacent molecules may contribute to stabilizing the crystal structure. These interactions can be quantitatively analyzed and visualized using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal. nih.govresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
| Hydrogen Bond | Aromatic C-H | Ester C=O | H···O distance of 2.2-2.6 Å |
| Halogen Bond | C-Cl | Ester C=O, Phenyl π-system | Cl···O distance < sum of van der Waals radii (~3.27 Å) nih.gov |
| π-π Stacking | Biphenyl Ring | Biphenyl Ring | Centroid-centroid distance of 3.5-4.0 Å |
Polymorphism and Solid-State Characteristics
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure). Polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, stability, and spectroscopic signatures.
For a molecule like this compound, with conformational flexibility (rotation around the biphenyl C-C bond) and multiple sites for intermolecular interactions, the existence of polymorphism is a distinct possibility. researchgate.net Different polymorphs would likely display variations in the phenyl-phenyl dihedral angle and different hydrogen-bonding or stacking arrangements. researchgate.net Techniques such as XRD, differential scanning calorimetry (DSC), and solid-state Raman spectroscopy would be essential for identifying and characterizing different polymorphic forms.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the biphenyl chromophore. researchgate.net The spectrum would likely show a strong, broad absorption band corresponding to a π-π* electronic transition within the conjugated aromatic system.
| Parameter | Expected Value | Comments |
| λmax | ~250 - 270 nm | Corresponds to the primary π-π* transition of the biphenyl chromophore. researchgate.net |
| Molar Absorptivity (ε) | 10,000 - 20,000 L mol⁻¹ cm⁻¹ | Typical for conjugated aromatic systems. |
| Photoluminescence | Possible | Many biphenyl derivatives exhibit fluorescence in solution. |
Electronic Transitions and Absorption Maxima
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be dominated by electronic transitions within the π-system of the biphenyl rings. The biphenyl chromophore typically exhibits a strong absorption band, often referred to as the K-band, which is attributed to π → π* transitions and is responsible for the conjugation between the two phenyl rings.
The presence of a chlorine atom on one of the phenyl rings and an acetate group on the other will likely influence the position and intensity of these absorption maxima. Generally, chloro-substitution on a biphenyl system can lead to a bathochromic shift (a shift to longer wavelengths) of the main absorption band. However, the extent of this shift is dependent on the position of the chlorine atom.
It is also important to consider the potential for steric hindrance between the two phenyl rings, which can affect the planarity of the molecule and, consequently, its electronic conjugation. A decrease in planarity typically results in a hypsochromic shift (a shift to shorter wavelengths) and a decrease in the molar absorptivity (intensity) of the main conjugation band.
A hypothetical representation of the type of data that would be generated from a detailed UV-Vis spectroscopic analysis is presented below. Please note, this table is for illustrative purposes only and is not based on experimental data for this compound.
Hypothetical UV-Vis Absorption Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |
|---|---|---|---|
| Hexane (B92381) | 255 | 18,000 | π → π* (K-band) |
Fluorescence and Phosphorescence Behavior
The luminescence properties, namely fluorescence and phosphorescence, of this compound are also anticipated to be governed by the biphenyl core. Biphenyl itself is known to fluoresce, and the introduction of substituents can modulate its emission characteristics.
The chlorine atom, being a heavy atom, could potentially enhance intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This "heavy-atom effect" might lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.
The acetate group, being an electron-withdrawing group, could also influence the energy levels of the excited states and thereby affect the emission wavelengths and efficiencies.
Detailed studies involving fluorescence and phosphorescence spectroscopy would be required to determine the excitation and emission maxima, quantum yields, and excited-state lifetimes of this compound. Such data would provide valuable insights into the photophysical pathways of the molecule.
Below is an illustrative table of the kind of data that would be obtained from a comprehensive luminescence study. This table is a hypothetical representation and does not reflect measured values for the compound .
Hypothetical Luminescence Data
| Parameter | Value | Conditions |
|---|---|---|
| Fluorescence λem (nm) | 340 | Room Temperature, in Ethanol |
| Fluorescence Quantum Yield (ΦF) | 0.15 | Room Temperature, in Ethanol |
| Phosphorescence λem (nm) | 480 | 77 K, in Ethanol Glass |
Further empirical research is necessary to fully characterize the advanced spectroscopic properties of this compound and to populate the data tables with experimentally verified values.
Computational Chemistry and Theoretical Modeling of 4 Chloro 1,1 Biphenyl 4 Yl Acetate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and stability of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electron distribution and energy levels within 4'-Chloro[1,1'-biphenyl]-4-yl acetate (B1210297).
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4'-Chloro[1,1'-biphenyl]-4-yl acetate, DFT calculations are employed to find the conformation with the lowest possible energy. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
The choice of the functional and basis set is crucial for the accuracy of DFT calculations. A commonly used combination for organic molecules like this compound is the B3LYP functional with a 6-311G(d,p) basis set. These calculations would reveal key geometric parameters, such as the dihedral angle between the two phenyl rings, which is a critical feature of biphenyl (B1667301) derivatives. The presence of the chloro and acetate substituents influences this angle due to steric and electronic effects. The energy minimization process provides the ground-state energy of the molecule, a fundamental thermodynamic property.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Predicted Value |
| C-C (biphenyl bond) length (Å) | 1.49 |
| C-Cl bond length (Å) | 1.74 |
| C-O (ester) bond length (Å) | 1.36 |
| O=C (ester) bond length (Å) | 1.21 |
| Biphenyl Dihedral Angle (°) | ~45 |
| Total Energy (Hartree) | -1255.7 |
Note: The values in this table are representative and based on typical results for similar substituted biphenyls. Actual values would be obtained from a specific DFT calculation for this molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the biphenyl ring system, particularly the phenyl ring bearing the electron-donating acetate group. The LUMO, on the other hand, is likely to have significant contributions from the phenyl ring with the electron-withdrawing chloro group. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are typical energy values for similar aromatic compounds and serve as an illustration. Specific calculations would be required for precise energies.
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map for this compound would show regions of negative potential (typically colored in shades of red) and positive potential (in shades of blue).
The regions of negative potential are expected to be located around the electronegative oxygen atoms of the acetate group and the chlorine atom, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive potential would be found around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other molecules, including potential reaction partners and solvent molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and interactions with its environment.
A key conformational feature of biphenyl and its derivatives is the rotation around the single bond connecting the two phenyl rings. The energy associated with this rotation is not constant and can be described by a torsional energy profile. For this compound, this profile can be calculated by performing a series of constrained geometry optimizations at different dihedral angles.
The resulting profile would likely show energy minima at non-planar conformations, with the phenyl rings twisted relative to each other by approximately 45 degrees. This is due to a balance between steric hindrance from the ortho-hydrogens (and substituents in other derivatives), which disfavors planarity, and π-conjugation, which favors it. The energy barriers to rotation, corresponding to planar and perpendicular conformations, can also be determined from this profile.
Table 3: Illustrative Torsional Energy Profile for Biphenyl Rotation in this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 2.0 |
| 45 | 0.0 |
| 90 | 1.5 |
| 135 | 0.0 |
| 180 | 2.0 |
Note: This table provides a representative energy profile for a substituted biphenyl. The exact barrier heights and minimum energy angles would be determined through specific calculations.
The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations are an excellent tool for studying these interactions. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent), the simulation can track the trajectories of all particles over time.
Analysis of these trajectories can reveal information about the solvation shell around the solute molecule, including the preferred orientation of solvent molecules and the formation of hydrogen bonds (if applicable). For instance, in a polar solvent like water, the water molecules would be expected to orient their positive dipoles towards the electronegative oxygen and chlorine atoms of the solute. These simulations provide insights into solubility and how the solvent can influence the conformational preferences and reactivity of this compound. researchgate.netresearchgate.net
Prediction of Spectroscopic Parameters
Computational quantum chemistry has become an indispensable tool for the prediction of spectroscopic parameters, aiding in the interpretation of experimental data and the structural elucidation of molecules. For this compound, these methods can provide valuable insights into its nuclear magnetic resonance (NMR) and vibrational spectra.
The process typically involves:
Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of individual conformers.
Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP. github.io
NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus at a higher level of theory. Functionals like WP04 have been shown to provide accurate predictions for ¹H chemical shifts. github.io
Chemical Shift Calculation: Referencing the calculated shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.
Machine learning (ML) has also emerged as a powerful tool for predicting NMR chemical shifts with high accuracy, often at a lower computational cost than traditional quantum mechanical calculations. frontiersin.orgnih.gov These models are trained on large datasets of experimentally determined NMR data and can predict chemical shifts from a molecule's structure. nih.govnih.gov
A hypothetical table of predicted ¹H NMR chemical shifts for this compound, based on general principles of aromatic proton environments, is presented below. It is important to note that these are illustrative values and would require actual computational studies for validation.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2', H6' | 7.40 - 7.50 | Doublet |
| H3', H5' | 7.30 - 7.40 | Doublet |
| H2, H6 | 7.60 - 7.70 | Doublet |
| H3, H5 | 7.15 - 7.25 | Doublet |
| Acetyl CH₃ | 2.10 - 2.20 | Singlet |
This table is for illustrative purposes only and does not represent actual computed data.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational simulations of vibrational spectra are instrumental in assigning the observed vibrational bands to specific molecular motions. researchgate.net
The simulation of the vibrational spectrum of this compound would typically involve:
Geometry Optimization: Obtaining the equilibrium geometry of the molecule at a chosen level of theory (e.g., DFT with the B3LYP functional).
Frequency Calculation: Calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
Simulated spectra for related compounds, such as chlorobiphenyls, have shown characteristic vibrational modes. For instance, common features in the Raman spectra of biphenyls include C-H stretching, ring CCC stretching, C-C bridge bond stretching, in-plane C-H bending, and CCC trigonal breathing modes. researchgate.net The presence of the chloro and acetate substituents in this compound would introduce additional characteristic vibrational modes.
A hypothetical table of selected simulated vibrational frequencies for this compound is provided below to illustrate the expected output of such a calculation.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) | ~1765 | Acetyl carbonyl stretch |
| ν(C-O) | ~1200 | Acetyl C-O stretch |
| ν(C-Cl) | ~700-800 | C-Cl stretch |
| Ring Modes | ~1600, 1500, 1400 | Aromatic C=C stretching |
| ν(C-H) | ~3000-3100 | Aromatic C-H stretching |
| δ(CH₃) | ~1370 | Acetyl CH₃ symmetric deformation |
This table is for illustrative purposes only and does not represent actual computed data.
Structure-Reactivity Relationships and Mechanistic Predictions
Computational chemistry provides powerful tools to investigate the relationship between a molecule's structure and its reactivity. By modeling reaction pathways and transition states, it is possible to predict the feasibility of chemical transformations and understand the underlying mechanisms.
The study of chemical reactions at a molecular level involves the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis.
For reactions involving this compound, such as hydrolysis of the ester group or electrophilic aromatic substitution, computational methods can be used to locate the transition state structures and calculate the activation barriers (the energy difference between the reactants and the transition state). A lower activation barrier implies a faster reaction rate. Various computational methods, including DFT, can be employed to determine these parameters. nih.gov
Computational methods can elucidate the step-by-step mechanism of a chemical reaction. By mapping out the entire reaction pathway, including all intermediates and transition states, a comprehensive understanding of the reaction can be achieved. This is particularly valuable for complex reactions with multiple possible pathways.
For instance, in the context of the synthesis or transformation of this compound, computational studies could be used to explore different reaction mechanisms, such as those involved in Suzuki coupling to form the biphenyl core or the subsequent acylation reaction. rsc.org Computational investigations can help to rationalize the observed regioselectivity and stereoselectivity in such reactions. The use of computational tools to study reaction mechanisms is a growing field, with applications in catalysis and synthetic chemistry. rsc.org
Derivatives and Analogues of 4 Chloro 1,1 Biphenyl 4 Yl Acetate in Advanced Synthesis
Rational Design of New Biphenyl (B1667301) Acetate (B1210297) Derivatives
The introduction of various substituents onto the biphenyl rings of 4'-Chloro[1,1'-biphenyl]-4-yl acetate can profoundly alter its electronic and steric properties. The nature and position of these substituents are critical in determining the resulting changes. For instance, the electronic properties of biphenyl and its derivatives can be studied using computational methods like Density Functional Theory (DFT), which can predict parameters such as ionization potential, electron affinity, and electrophilicity index. doaj.orgichem.md
Substituent effects are generally categorized as either electron-donating or electron-withdrawing. These effects modulate the electron density within the aromatic system, which in turn influences the molecule's reactivity, polarity, and potential biological interactions. The solubility and electronic properties of related dye molecules have been shown to be significantly affected by the introduction of electron-donating and electron-withdrawing substituents. boisestate.edu
Below is an interactive data table illustrating the predicted effects of various substituents on the electronic properties of the this compound scaffold. The Hammett parameter (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent (R) | Position | Hammett Parameter (σ) | Predicted Effect on Electron Density of the Ring | Potential Impact on Acetate Hydrolysis Rate |
| -OCH₃ | 2' | -0.27 | Increase | Decrease |
| -CH₃ | 3' | -0.07 | Slight Increase | Slight Decrease |
| -NO₂ | 2' | +0.78 | Significant Decrease | Significant Increase |
| -CN | 3' | +0.56 | Decrease | Increase |
| -Br | 2' | +0.23 | Decrease | Increase |
Note: The predicted effects are based on established principles of physical organic chemistry and may vary in complex systems.
Homologation, the process of incrementally increasing the carbon chain length, can be applied to the acetate group or by introducing alkyl chains at various positions on the biphenyl rings. This can influence the lipophilicity and steric bulk of the molecule, which are critical factors in its interaction with biological systems.
Isomerization studies, particularly concerning the positioning of the chloro and acetate groups, are crucial for understanding the structure-property landscape. The acid-catalyzed isomerization of substituted biphenyls, for example, is influenced by the relative stability of the intermediate carbocations. acs.orgacs.orgnih.gov The distribution of isomers can be affected by reaction conditions such as temperature and the ratio of acid to substrate. acs.orgacs.org Studies on dimethylbiphenyls have shown that different isomers can be obtained and their distribution controlled, providing a pathway to specific, high-purity compounds. acs.orgacs.orgnih.gov
Synthesis and Characterization of Functionalized Analogues
The synthesis of functionalized analogues of this compound often involves well-established synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of functional groups.
The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups, can be achieved through various synthetic routes. For instance, Suzuki-Miyaura coupling reactions are widely used for the synthesis of biphenyl derivatives with diverse substituents. acs.org The synthesis of polyfluorinated biphenyls, which are electron-poor, highlights the challenges and strategies for coupling electron-deficient substrates. acs.org
The choice of synthetic route often depends on the desired substituent and its position on the biphenyl scaffold. For example, amination or nitration reactions can be employed to introduce nitrogen-containing functional groups. The synthesis of various biphenyl derivatives is a broad field with numerous established protocols. researchgate.netrsc.org
Replacing one or more carbon atoms in the biphenyl rings with heteroatoms such as nitrogen, oxygen, or sulfur creates heteroaromatic analogues. This modification can significantly alter the molecule's geometry, electronic properties, and hydrogen bonding capabilities. For instance, the synthesis of biphenyl analogues containing a pyridone ring has been explored in the context of developing potent HIV-1 inhibitors. tandfonline.com The introduction of heteroatoms can lead to compounds with novel biological activities and improved pharmacokinetic profiles.
Investigation of Structure-Property Relationships in Derivative Series
A systematic investigation of a series of derivatives allows for the development of Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural features of the molecules with their observed properties, such as biological activity or physicochemical characteristics. nih.govnih.govbenthamdirect.comtandfonline.com
For example, 3D-QSAR studies on biphenyl derivatives as aromatase inhibitors have identified key pharmacophoric features, such as hydrogen bond acceptors and aromatic rings, that are crucial for their activity. nih.govbenthamdirect.com Such studies provide valuable insights for the rational design of more potent and selective compounds. By analyzing a series of this compound derivatives with systematically varied substituents, it is possible to build predictive QSAR models to guide further synthetic efforts.
The following table presents a hypothetical series of derivatives and their predicted lipophilicity (LogP), a key parameter influencing pharmacokinetic properties.
| Derivative | Substituent at 2'-position | Calculated LogP |
| Parent Compound | -H | 4.8 |
| Derivative 1 | -OH | 4.5 |
| Derivative 2 | -OCH₃ | 4.9 |
| Derivative 3 | -NO₂ | 4.6 |
| Derivative 4 | -CF₃ | 5.5 |
Note: The LogP values are estimations and would need to be confirmed experimentally.
Through the iterative process of design, synthesis, and property evaluation, a comprehensive understanding of the structure-property relationships for this class of compounds can be achieved, paving the way for the development of novel molecules with tailored functionalities.
Impact of Substituents on Electronic Properties
The electronic characteristics of biphenyl derivatives are intricately linked to the nature and position of their substituents. The interplay between the two phenyl rings, facilitated by the pivotal C-C bond, allows for the transmission of electronic effects, which can be modulated by the addition of various functional groups.
| Substituent Group | Electronic Effect | Impact on Reactivity |
|---|---|---|
| -NH2 (Amino) | arrow_upwardStrongly Donating | Activates ring towards electrophilic substitution. |
| -OCH3 (Methoxy) | arrow_upwardDonating | Activates ring towards electrophilic substitution. |
| -CH3 (Methyl) | arrow_upwardWeakly Donating | Slightly activates ring towards electrophilic substitution. |
| -Cl (Chloro) | arrow_downwardWithdrawing (Inductive) / horizontal_ruleWeakly Donating (Resonance) | Deactivates ring towards electrophilic substitution, directs ortho/para. |
| -COCH3 (Acetyl) | arrow_downwardWithdrawing | Deactivates ring towards electrophilic substitution. |
| -NO2 (Nitro) | arrow_downwardStrongly Withdrawing | Strongly deactivates ring towards electrophilic substitution. |
| -CN (Cyano) | arrow_downwardStrongly Withdrawing | Strongly deactivates ring towards electrophilic substitution. |
Conformational Changes Induced by Structural Modifications
The three-dimensional structure of biphenyl derivatives is largely defined by the dihedral angle between the two phenyl rings. This rotation around the central C-C bond is influenced by a delicate balance of steric hindrance and electronic effects. ic.ac.ukslideshare.net In the absence of bulky ortho substituents, biphenyls tend to adopt a non-planar conformation to minimize steric repulsion between the ortho-hydrogens. semanticscholar.org
The introduction of substituents, particularly at the ortho positions, can significantly restrict this rotation, leading to atropisomerism—a form of stereoisomerism arising from hindered rotation about a single bond. nih.gov The size of the ortho substituents directly correlates with the energy barrier to rotation. nih.gov For instance, replacing the ortho-hydrogens with larger groups like methyl or halogen atoms increases the rotational barrier, potentially allowing for the isolation of stable enantiomers at room temperature.
Computational studies have provided valuable insights into the conformational preferences of various chlorinated biphenyls. nih.gov These studies reveal that the dihedral angle is highly dependent on the substitution pattern. For this compound, the substituents are in the para positions, which minimizes their steric impact on the dihedral angle. However, the introduction of additional groups, especially in the ortho positions of its derivatives, would drastically alter the preferred conformation.
| Substituent Position | Expected Impact on Dihedral Angle | Potential for Atropisomerism |
|---|---|---|
| Para (e.g., 4,4'-) | Minimal | Low |
| Meta (e.g., 3,3'-) | Moderate | Moderate |
| Ortho (e.g., 2,2'-) | Significant | High |
| Multiple Ortho (e.g., 2,2',6,6'-) | Very Significant | Very High |
Applications as Building Blocks in Multistep Organic Synthesis
The functional groups present in this compound and its derivatives make them valuable intermediates in the synthesis of more complex molecules. The acetate group can be readily hydrolyzed to a phenol (B47542), which can then participate in a variety of reactions, including etherification and electrophilic aromatic substitution. The chloro group provides a handle for cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are powerful methods for forming new carbon-carbon bonds. nih.gov
Precursors to Complex Natural Products or Advanced Materials
The biphenyl moiety is a common structural motif in a wide range of natural products, many of which exhibit significant biological activity. routledge.com Synthetic strategies towards these complex molecules often rely on the use of functionalized biphenyl precursors. For example, derivatives of this compound could be employed in the synthesis of polyfunctionalized biphenyls that serve as key intermediates for liquid crystals or other advanced materials. acs.org The ability to selectively modify different positions on the biphenyl core allows for the construction of highly tailored molecular architectures.
The synthesis of chiral biaryl natural products often involves asymmetric coupling reactions to control the axial stereochemistry. routledge.com Functionalized biphenyls, which can be derived from compounds like this compound, are essential starting materials for these transformations.
Role in Sequential Reaction Cascades
Reaction cascades, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to building molecular complexity. Biphenyl derivatives with appropriately positioned functional groups can be designed to participate in such sequential transformations.
For instance, a derivative of this compound could be envisioned as a substrate in a cascade reaction initiated by a cross-coupling reaction at the chloro-substituted ring, followed by an intramolecular cyclization involving the other ring. Recent research has highlighted the use of biphenyl derivatives in visible-light-promoted cascade cyclizations to form complex polycyclic aromatic systems. The specific substitution pattern on the biphenyl precursor dictates the course of the cascade and the structure of the final product. The versatility of the biphenyl scaffold allows for the strategic placement of reactive sites to facilitate these elegant and efficient synthetic sequences.
Future Research Trajectories and Broader Academic Implications
Potential for Integration into Novel Catalytic Cycles
The structure of 4'-Chloro[1,1'-biphenyl]-4-yl acetate (B1210297) suggests its potential as a precursor or ligand in novel catalytic cycles. The biphenyl (B1667301) core is a privileged structure in asymmetric catalysis, often serving as the backbone for chiral ligands that induce high levels of stereoselectivity. chemrxiv.orgacs.org
Future research could explore the hydrolysis of the acetate group to yield 4'-chloro-[1,1'-biphenyl]-4-ol, which can be further functionalized. For instance, phosphine (B1218219) groups could be introduced to create new monophosphine ligands. Such ligands have shown high efficiency in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to produce axially chiral biphenyl products. acs.org The electronic properties of the biphenyl system, modulated by the chloro-substituent, could influence the catalytic activity and selectivity of the resulting metal complexes.
Furthermore, the development of novel axially chiral biphenyl-based amine catalysts has proven effective for asymmetric reactions proceeding through enamine intermediates. researchgate.net Derivatives of 4'-Chloro[1,1'-biphenyl]-4-yl acetate could be synthesized to explore new organocatalytic transformations, such as enantioselective Mannich-type reactions. researchgate.net The integration of this compound into nickel-catalyzed aryl cross-coupling reactions also presents a viable research direction for synthesizing complex intermediates. google.com The development of palladium precatalysts with bulky biarylmonophosphine ligands has enabled the efficient monoarylation of acetate esters under mild conditions, a methodology that could be conceptually extended and refined using derivatives of the title compound. organic-chemistry.orgmit.edu
| Catalyst Type | Potential Application | Key Research Focus |
| Chiral Monophosphine Ligands | Asymmetric Suzuki-Miyaura Coupling | Synthesis of axially chiral biphenyls. acs.org |
| Axially Chiral Amine Catalysts | Organocatalytic Mannich Reactions | Development of new enantioselective transformations. researchgate.net |
| Palladium Precatalysts | α-Arylation of Esters | Selective monoarylation with aryl chlorides under mild conditions. organic-chemistry.orgmit.edu |
| Nickel Catalysts | Aryl Cross-Coupling Reactions | Synthesis of complex pharmaceutical and material intermediates. google.com |
Exploration of Supramolecular Assembly Applications
The rigid, elongated structure of the biphenyl core is conducive to forming ordered structures through non-covalent interactions, making it an excellent candidate for supramolecular chemistry. Research on related compounds, such as 4-acetylbiphenyl (B160227) on gold surfaces, has demonstrated the formation of robust and reproducible supramolecular structures stabilized by weak, long-range dispersive forces. rsc.org
Future work could investigate the self-assembly of this compound and its derivatives on various surfaces. The interplay between the polar acetate group, the halogen bond-donating chlorine atom, and the aromatic π-system could lead to complex and hierarchical nano-architectures. The ability to control these assemblies could pave the way for creating novel molecular nano-objects for use in devices or as templates for larger structures. rsc.org The synthesis of anisotropic functional biphenyl derivatives has been shown to produce compounds that can interact specifically with nanoparticles, suggesting a role for this compound derivatives as components in advanced composite nanomaterials. researchgate.net
Advancements in Stereoselective Synthesis of Biphenyl Analogues
The synthesis of axially chiral compounds is a significant area of modern organic chemistry, with applications in creating chiral ligands and catalysts. chemrxiv.orgsnnu.edu.cn Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these molecules. snnu.edu.cn Future research can focus on developing novel organocatalytic methods to synthesize chiral analogues of this compound.
Strategies such as kinetic resolution, desymmetrization, and catalytic enantioselective reactions could be employed. snnu.edu.cn For example, chiral Brønsted acids could catalyze cyclization reactions to construct diverse axially chiral arylquinazolinones or arylpyrroles from precursors derived from the title compound. snnu.edu.cn The design of new, adjustable axially chiral biphenyl ligands is an eternal theme in asymmetric synthesis, where slight modifications to the ligand's steric and electronic properties can dramatically alter reactivity and enantioselectivity. chemrxiv.orgchemrxiv.org Derivatives of this compound could serve as new platforms for such adjustable ligands, contributing to the broader toolkit available to synthetic chemists.
| Synthetic Strategy | Target | Potential Catalyst |
| Kinetic Resolution | Chiral BINAM derivatives | Chiral Brønsted acid. snnu.edu.cn |
| Asymmetric Cycloaddition | Chiral Spiro-compounds | Pd-catalysis with phosphoramidite (B1245037) ligands. chemrxiv.org |
| Enantioselective Addition | Chiral Alcohols | Axially chiral [1,1'-biphenyl]-2,2'-diol ligands. chemrxiv.org |
| Asymmetric Paal-Knorr Reaction | Axially Chiral Arylpyrroles | Chiral phosphoric acids. snnu.edu.cn |
Contribution to Fundamental Understanding of Structure-Reactivity Principles in Aryl Esters
Aryl esters are important substrates for studying reaction mechanisms, particularly hydrolysis. The electronic nature of the substituents on both the acyl and aryl portions of the ester significantly influences the reaction rate. The hydrolysis of aryl esters can be catalyzed under acidic, neutral, or basic conditions, and kinetic studies provide deep insights into the reaction mechanisms, such as whether they proceed via general base catalysis or nucleophilic attack. nih.govacs.org
This compound is an excellent model compound for furthering the understanding of structure-reactivity relationships in aryl esters. The chloro-substituent on the phenoxy leaving group exerts a specific electronic effect that can be quantified and compared with other substituted biphenyl acetates. Systematic kinetic studies on the hydrolysis of a series of such esters can generate linear free energy relationship (LFER) data, providing quantitative measures of how electronic effects are transmitted through the biphenyl system. nih.gov This contributes to the fundamental understanding of acyl transfer reactions. acs.org Moreover, studying these reactions within organized media like micelles or on membrane surfaces can reveal cooperative effects that enhance hydrolytic activity, mimicking enzymatic processes. nih.govresearchgate.net
| Hydrolysis Condition | Mechanistic Insight | Key Parameter |
| Acidic | Role of protonation and water activity. acs.orgacs.org | pH-rate profile |
| Neutral (Enzyme Mimic) | Michaelis-Menten kinetics, nucleophilic catalysis. nih.gov | Km, kcat |
| Micellar / Membrane | Cooperative effects, role of local environment. nih.govresearchgate.net | Second-order rate constant (k2) |
| Varying Substituents | Linear Free Energy Relationships (LFER). nih.gov | Hammett constant (ρ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
